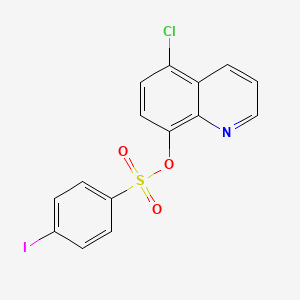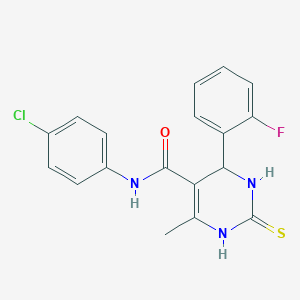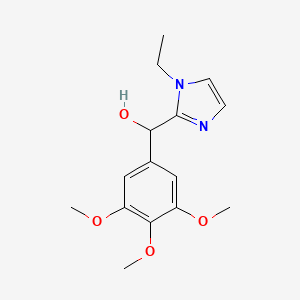![molecular formula C14H11N5O3 B4954195 [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile](/img/structure/B4954195.png)
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile, also known as HMPN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HMPN is a versatile molecule that can be used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a building block for the synthesis of potential drug candidates. In biochemistry, this compound has been used as a probe to study enzyme activity and protein-ligand interactions. In pharmacology, this compound has been used as a tool to study the mechanism of action of various drugs.
Mécanisme D'action
The mechanism of action of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile in lab experiments is its versatility. This compound can be used in various fields of research and can be modified to target specific enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, and caution should be taken when handling and using this compound in lab experiments.
Orientations Futures
There are many future directions for research involving [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile. One area of research is the development of this compound-based inhibitors for specific enzymes and proteins. Another area of research is the use of this compound as a tool to study the mechanism of action of various drugs. Additionally, this compound could be used in the development of new drug candidates for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile involves the reaction of 2-nitrobenzaldehyde with malononitrile and 5-hydroxy-3-methyl-1H-pyrazole in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-nitrophenyl)methyl]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-8-12(14(20)18-17-8)13(9(6-15)7-16)10-4-2-3-5-11(10)19(21)22/h2-5,9,13H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRZCKBBODFMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2[N+](=O)[O-])C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24823459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4954118.png)


![ethyl 4-({[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B4954128.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4954134.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4954139.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B4954146.png)

![5-methyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B4954158.png)

![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4954206.png)
![(2S)-2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}-4-(methylthio)-1-butanol](/img/structure/B4954213.png)
![(3S)-1-ethyl-4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-methyl-2-piperazinone](/img/structure/B4954220.png)
